Methyl 4-hydroxypyrrolo[1,2-f][1,2,4] triazine-6-carboxylate
Overview
Description
“Methyl 4-hydroxypyrrolo[1,2-f][1,2,4] triazine-6-carboxylate” is a chemical compound with the molecular formula C8H7N3O3 . It’s a product offered by several chemical suppliers .
Molecular Structure Analysis
The molecular structure of “Methyl 4-hydroxypyrrolo[1,2-f][1,2,4] triazine-6-carboxylate” can be found in databases like PubChem . The compound has a molecular weight of 193.16 .Physical And Chemical Properties Analysis
“Methyl 4-hydroxypyrrolo[1,2-f][1,2,4] triazine-6-carboxylate” has physical and chemical properties typical of a compound with its molecular structure . More specific properties like melting point, boiling point, and density are not provided in the search results .Scientific Research Applications
This compound is part of several kinase inhibitors and nucleoside drugs, including avapritinib and remdesivir . Kinase inhibition is a successful approach in targeted therapy, and as of March 2021, the FDA has approved 65 small molecule protein kinase inhibitors, most of which are for cancer therapy .
The specific scientific field for this application is medicinal chemistry, specifically cancer therapy . The application involves targeting specific proteins or enzymes that are dysregulated in cancer, rather than killing all rapidly dividing cells . This approach has gained much attention in recent years .
The methods of application or experimental procedures would involve administering the kinase inhibitors to patients with cancer. The exact methods and technical details would depend on the specific type and stage of cancer, as well as the patient’s overall health and other factors .
The outcomes of this application can vary, but the goal is to inhibit the growth of cancer cells and potentially shrink tumors . Quantitative data or statistical analyses would depend on the specific studies conducted, but the overall aim is to improve patient outcomes and survival rates .
These compounds might be used in various scientific fields, including medicinal chemistry, organic synthesis, and materials science. The specific applications, methods of application or experimental procedures, and results or outcomes would depend on the particular research project .
properties
IUPAC Name |
methyl 4-oxo-3H-pyrrolo[2,1-f][1,2,4]triazine-6-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O3/c1-14-8(13)5-2-6-7(12)9-4-10-11(6)3-5/h2-4H,1H3,(H,9,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRQDYPYRSYZDNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN2C(=C1)C(=O)NC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90735091 | |
Record name | Methyl 4-oxo-1,4-dihydropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90735091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-hydroxypyrrolo[1,2-f][1,2,4] triazine-6-carboxylate | |
CAS RN |
900783-11-1 | |
Record name | Methyl 4-oxo-1,4-dihydropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90735091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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